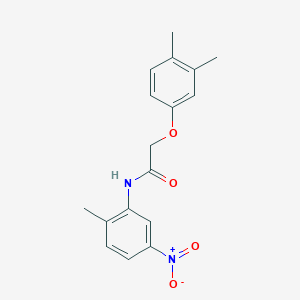![molecular formula C14H15N3O2S B5750889 N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5750889.png)
N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide, also known as MPTA, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide has been shown to induce apoptosis by activating caspases and inhibiting anti-apoptotic proteins. It also inhibits angiogenesis by downregulating vascular endothelial growth factor (VEGF) expression. In neuroprotection, N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide has been found to reduce oxidative stress and inflammation by activating antioxidant enzymes and inhibiting pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide has been found to decrease cell proliferation and induce apoptosis. In neuroprotection, N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide has been shown to reduce oxidative stress and inflammation, which can lead to neurodegeneration. In antimicrobial activity, N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide has been found to have inhibitory effects on the growth of certain bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. However, N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide also has some limitations, including its relatively low potency and limited availability.
Orientations Futures
There are several future directions for the study of N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide. One potential direction is the development of N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide derivatives with increased potency and selectivity. Another direction is the investigation of the potential therapeutic applications of N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide in various diseases, including cancer and neurodegenerative disorders. Additionally, the mechanisms of action of N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide could be further elucidated to better understand its biochemical and physiological effects.
Conclusion:
In conclusion, N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide in various diseases and to develop more potent and selective derivatives.
Méthodes De Synthèse
The synthesis of N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide involves the reaction of 4-methoxyacetophenone with 4-methyl-2-thiopyrimidine in the presence of a base such as potassium carbonate. This reaction produces the intermediate compound, 4-methoxyphenyl-2-(4-methyl-2-pyrimidinyl)thioacetate, which is then hydrolyzed to form N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide.
Applications De Recherche Scientifique
N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide has been studied for its potential applications in various fields, including cancer research, neuroprotection, and antimicrobial activity. In cancer research, N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide has been found to protect neurons from oxidative stress and reduce inflammation. In antimicrobial activity, N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide has been shown to have inhibitory effects on the growth of certain bacteria and fungi.
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-2-(4-methylpyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-10-7-8-15-14(16-10)20-9-13(18)17-11-3-5-12(19-2)6-4-11/h3-8H,9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWSXXRNAXZRSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-methyl-1H-indol-3-yl)-2-[(4-methylphenyl)thio]ethanone](/img/structure/B5750810.png)
![2-bromo-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5750819.png)


![3-(4-fluorophenyl)-N-[3-(methylthio)phenyl]acrylamide](/img/structure/B5750839.png)
![methyl 6-bromo-5-[(3-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B5750853.png)
![5,8-dioxo-2,3,5,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-2-yl benzoate](/img/structure/B5750864.png)

![1-[(4-tert-butylphenyl)sulfonyl]-4-(cyclobutylcarbonyl)piperazine](/img/structure/B5750878.png)
![1,1'-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethyl-1H-pyrrole-3,4-diyl}diethanone](/img/structure/B5750887.png)
![4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-9H-fluoren-9-one](/img/structure/B5750901.png)


![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylacetamide](/img/structure/B5750913.png)